molecular formula C11H13ClO3 B13520166 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13520166
M. Wt: 228.67 g/mol
InChI Key: LFZQZAABJUHQTG-ONEGZZNKSA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties, is ongoing.

    Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings[][3].

Mechanism of Action

The mechanism by which 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These functional groups contribute to its versatility in various chemical reactions and its potential use in diverse fields of research .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H13ClO3/c1-14-9-6-5-8(4-3-7-13)10(12)11(9)15-2/h3-6,13H,7H2,1-2H3/b4-3+

InChI Key

LFZQZAABJUHQTG-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/CO)Cl)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=CCO)Cl)OC

Origin of Product

United States

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